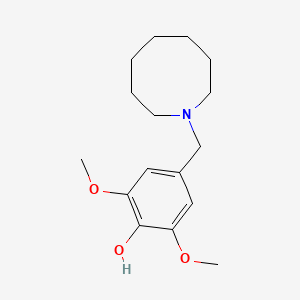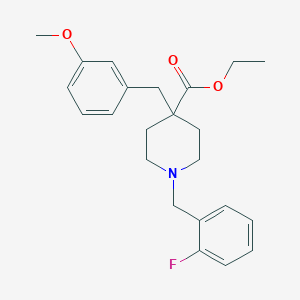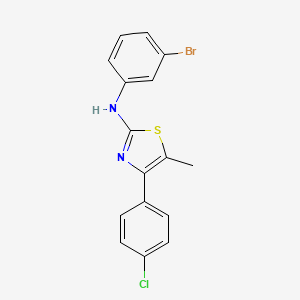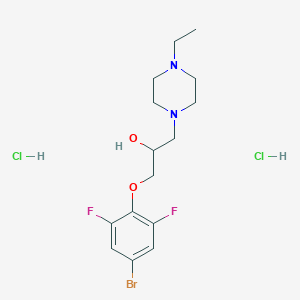
4-(1-azocanylmethyl)-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-azocanylmethyl)-2,6-dimethoxyphenol, also known as ADM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. ADM belongs to the class of azobenzene compounds, which have been extensively studied for their photoresponsive properties.
Mécanisme D'action
The mechanism of action of 4-(1-azocanylmethyl)-2,6-dimethoxyphenol involves the photoisomerization of the azobenzene group. Upon exposure to light, 4-(1-azocanylmethyl)-2,6-dimethoxyphenol undergoes a reversible structural change, resulting in the isomerization of the azobenzene group from trans to cis or vice versa. This structural change can be used to trigger various biological or chemical processes, such as drug release or molecular switching.
Biochemical and Physiological Effects:
4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been shown to have low toxicity and is well tolerated by cells and tissues. 4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been used in various in vitro and in vivo studies to investigate its potential therapeutic properties. 4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-(1-azocanylmethyl)-2,6-dimethoxyphenol has also been shown to inhibit the growth of various cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-azocanylmethyl)-2,6-dimethoxyphenol has several advantages for lab experiments, including its photoresponsive properties, low toxicity, and ease of synthesis. However, 4-(1-azocanylmethyl)-2,6-dimethoxyphenol also has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to light and temperature.
Orientations Futures
There are several future directions for 4-(1-azocanylmethyl)-2,6-dimethoxyphenol research, including the development of new synthetic methods for 4-(1-azocanylmethyl)-2,6-dimethoxyphenol and its derivatives, the investigation of its potential therapeutic properties in various diseases, and the exploration of its applications in photonic devices and molecular switches. Additionally, 4-(1-azocanylmethyl)-2,6-dimethoxyphenol can be used as a tool for studying biological processes, such as drug release and protein conformational changes. Further research is needed to fully understand the potential of 4-(1-azocanylmethyl)-2,6-dimethoxyphenol in various fields of science.
Méthodes De Synthèse
4-(1-azocanylmethyl)-2,6-dimethoxyphenol can be synthesized through a multistep process starting from 2,6-dimethoxyphenol. The first step involves the protection of the phenol group using a suitable protecting group, followed by the introduction of an azomethine group using a condensation reaction. The final step involves the deprotection of the phenol group, resulting in the formation of 4-(1-azocanylmethyl)-2,6-dimethoxyphenol.
Applications De Recherche Scientifique
4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been studied for its potential application in various fields of science, including drug delivery, molecular switches, and photonic devices. In drug delivery, 4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been shown to release drugs in response to light, making it a promising candidate for targeted drug delivery. In molecular switches, 4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been used as a photoresponsive molecule that can undergo reversible structural changes upon exposure to light. In photonic devices, 4-(1-azocanylmethyl)-2,6-dimethoxyphenol has been used as a photoswitchable material that can modulate the optical properties of materials.
Propriétés
IUPAC Name |
4-(azocan-1-ylmethyl)-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-19-14-10-13(11-15(20-2)16(14)18)12-17-8-6-4-3-5-7-9-17/h10-11,18H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDBORDVUDWGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Azocanylmethyl)-2,6-dimethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5154172.png)
![2-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5154180.png)



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5154207.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5154213.png)

![N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]](/img/structure/B5154222.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5154228.png)
![3-(benzylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5154235.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide](/img/structure/B5154243.png)
![N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5154249.png)
![N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5154279.png)